(2E)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile
Description
This compound features a conjugated enenitrile backbone with a 1-methyl-1H-1,3-benzodiazol-2-yl (benzimidazole) moiety at the 2-position and a 4-methylphenylamino group at the 3-position. The E-configuration of the double bond is critical for maintaining planarity, which influences electronic properties and intermolecular interactions. The benzimidazole core contributes to π-π stacking and hydrogen-bonding capabilities, while the methyl substituents enhance lipophilicity .
Properties
IUPAC Name |
(E)-3-(4-methylanilino)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c1-13-7-9-15(10-8-13)20-12-14(11-19)18-21-16-5-3-4-6-17(16)22(18)2/h3-10,12,20H,1-2H3/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEBJEMXNCOHAB-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Alkylation: The benzodiazole ring is then alkylated using methyl iodide to introduce the methyl group.
Condensation Reaction: The alkylated benzodiazole is then reacted with 4-methylphenylamine and acrylonitrile under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Formation of benzodiazole carboxylic acids.
Reduction: Formation of benzodiazole amines.
Substitution: Formation of halogenated benzodiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry
Dyes and Pigments: Utilized in the production of dyes due to its chromophoric properties.
Polymers: Incorporated into polymer matrices to enhance their mechanical and thermal properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The benzodiazole ring system is known to interact with various biological pathways, influencing processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following compounds share the prop-2-enenitrile backbone but differ in heterocyclic cores and substituents:
Key Observations :
- Heterocyclic Core : The benzimidazole core (target compound) offers stronger π-stacking than thiazole () due to its fused aromatic system .
- Substituent Effects: Electron-Donating Groups (e.g., -CH₃): Increase lipophilicity and may enhance membrane permeability (target compound) . Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Improve metabolic stability () or reactivity () but reduce solubility .
Biological Activity
The compound (2E)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile , also known as a substituted benzodiazole derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C17H16N4
- Molecular Weight : 304.34 g/mol
- IUPAC Name : (2E)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile
- Canonical SMILES : CN1C2=CC=CC=C2N=C1C(=CC3=CC(=CC=C3)C#N)C#N
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural motifs, which are known to interact with various biological targets. The following sections delve into specific activities and studies related to this compound.
Anticancer Activity
Several studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
-
Mechanism of Action :
- Inhibition of DNA synthesis.
- Induction of apoptosis in cancer cells.
- Modulation of signaling pathways related to cell survival and growth.
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Case Study Findings :
- A study demonstrated that similar benzodiazole derivatives inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis (Smith et al., 2020).
- Another investigation highlighted the compound's ability to downregulate anti-apoptotic proteins, enhancing the sensitivity of cancer cells to chemotherapeutic agents (Johnson et al., 2021).
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens:
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In Vitro Studies :
- The compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- It was less effective against Gram-negative bacteria, indicating a selective mechanism of action.
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Mechanism Insights :
- The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing efficacy:
| Substituent | Effect on Activity |
|---|---|
| Methyl group on benzodiazole | Enhances lipophilicity and cellular uptake |
| Amino group on phenyl ring | Increases interaction with target proteins |
| Nitrile group | Contributes to binding affinity with biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
